Terminal Alkyne Moiety Enables CuAAC Click Conjugation Absent in 3-Allyl and 3-Alkyl Analogs
The target compound bears a propargyl (prop-2-yn-1-yl) group at the N3 position, providing a terminal alkyne (HC≡C–) reactive toward copper-catalyzed azide-alkyne cycloaddition (CuAAC). By contrast, the closest commercially available structural analog, 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 1949836-65-0), carries an allyl group (H₂C=CH–CH₂–) incapable of CuAAC reactivity [1]. In the 6-trifluoromethoxy series, the 3-propargyl analog (compound 46 in Jimonet et al.) exhibits an ED₅₀ of 4.0 mg/kg i.p. in the glutamic acid-induced convulsion assay, whereas the 3-allyl counterpart (compound 45) shows an ED₅₀ of 7.0 mg/kg, indicating that the propargyl group preserves in vivo activity while simultaneously offering a bioorthogonal ligation handle not available in the allyl derivative [2]. The hydrobromide salt of the target compound is stored frozen (–20 °C) and shipped under cold-chain conditions to maintain alkyne integrity .
| Evidence Dimension | Terminal alkyne presence (CuAAC competency) and in vivo antiglutamate activity of 3-substituent in 6-OCF₃ benzothiazoline series |
|---|---|
| Target Compound Data | Terminal alkyne present (propargyl group); in 6-OCF₃ congener: ED₅₀ = 4.0 mg/kg i.p. |
| Comparator Or Baseline | 3-Allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 1949836-65-0): no terminal alkyne; in 6-OCF₃ allyl congener: ED₅₀ = 7.0 mg/kg i.p. |
| Quantified Difference | Qualitative difference: target compound possesses CuAAC-competent alkyne; comparator does not. In vivo activity: 3-propargyl is 1.75-fold more potent than 3-allyl in the 6-OCF₃ series. |
| Conditions | CuAAC competency assessed by structural feature; ED₅₀ values from glutamic acid i.c.v. convulsion model in rats (Jimonet et al., 1999), compounds 46 vs 45. |
Why This Matters
A procurement decision favoring the target compound over the allyl analog is mandatory for any application requiring downstream click conjugation (e.g., fluorescent tagging, biotinylation, or SPECT/PET probe assembly), and the propargyl group provides superior in vivo activity in the reference benzothiazoline series.
- [1] PubChem Compound Summary CID 44175002. 3-Allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide (CAS 1949836-65-0). National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [2] Jimonet, P.; Audiau, F.; Barreau, M.; et al. Riluzole Series. Synthesis and in Vivo "Antiglutamate" Activity of 6-Substituted-2-benzothiazolamines and 3-Substituted-2-imino-benzothiazolines. J. Med. Chem. 1999, 42 (15), 2828–2843. Table 3, compounds 45 and 46. View Source
